Dihidrotiofenos
Dihydrothiophenes are a class of organic compounds derived from thiophene by opening the five-membered ring at two adjacent carbon atoms. These molecules feature a six-membered ring with sulfur and two adjacent double bonds, which impart unique chemical properties to the compounds. Dihydrothiophenes are widely used in the synthesis of pharmaceuticals due to their structural versatility and reactivity. They also find applications in the production of dyes and pigments, where their ability to absorb light effectively makes them valuable for coloration purposes. In addition, these compounds have been explored for use as intermediates in polymer chemistry and materials science, contributing to the development of novel polymers with specific properties such as conductivity or optical characteristics. The reactivity of dihydrothiophenes can be fine-tuned by substituent modification, offering researchers a wide range of possibilities for customization in various applications.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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butadiene-2,2,5,5-d4 sulfone | 20966-34-1 | C4H6O2S |
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Methyl 2,5-dihydrothiophene-3-carboxylate | 67488-46-4 | C6H8O2S |
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3-bromo-2,3-dihydro-1lambda6-thiophene-1,1-dione | 53336-42-8 | C4H5BrO2S |
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antibiotic 834-B1 | 95261-51-1 | C12H16O2S |
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2-bromo-2h-thiophen-5-one | 17019-33-9 | C4H3BrOS |
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(R)-(+)-Thiolactomycin | 82079-32-1 | C11H14O2S |
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Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate | 125089-01-2 | C6H9NO2S |
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3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide | 65017-48-3 | C5H7BrO2S |
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3-Thiophenecarboxylicacid,4-amino-2,5-dihydro-5-methyl-,ethylester(9CI) | 571187-10-5 | C8H13NO2S |
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5-methyl-2,3-dihydrothiophene | 4610-02-0 | C5H8S |
Literatura relevante
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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